![molecular formula C13H7F3O2 B6365460 4-(2,5-Difluorophenyl)-3-fluorobenzoic acid, 95% CAS No. 1261950-43-9](/img/structure/B6365460.png)
4-(2,5-Difluorophenyl)-3-fluorobenzoic acid, 95%
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Overview
Description
4-(2,5-Difluorophenyl)-3-fluorobenzoic acid (also known as 4-DFPBA) is a fluorinated aromatic carboxylic acid that has been used in a variety of scientific research applications. It is a powerful fluorinating agent that can be used to modify the properties of other compounds, and has been used in a wide range of research applications, from drug development to materials science.
Scientific Research Applications
4-DFPBA has been used in a variety of scientific research applications, including drug development and materials science. In drug development, 4-DFPBA has been used to modify the properties of other compounds, such as increasing their solubility or changing their absorption rate. In materials science, 4-DFPBA has been used to modify the properties of polymers and other materials, such as increasing their strength or improving their thermal stability. 4-DFPBA has also been used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Mechanism of Action
4-DFPBA acts as a fluorinating agent, meaning that it can modify the properties of other compounds by adding fluorine atoms. This is done through a process known as electrophilic fluorination, where the 4-DFPBA molecule donates a fluorine atom to the target molecule. This process can modify the properties of the target molecule, such as increasing its solubility or changing its absorption rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DFPBA are not yet fully understood. However, it is known that 4-DFPBA can act as a fluorinating agent and modify the properties of other compounds. It is also known that 4-DFPBA is not metabolized by the body, and is excreted unchanged in the urine.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-DFPBA in lab experiments is its ability to modify the properties of other compounds. This makes it a useful tool for drug development and materials science research. However, 4-DFPBA is highly toxic and should be handled with caution. It is also highly reactive, and should be stored in an inert atmosphere.
Future Directions
There are many potential future directions for 4-DFPBA research. One potential area of research is the development of new synthesis methods for 4-DFPBA. Another potential area of research is the study of the biochemical and physiological effects of 4-DFPBA on organisms. Additionally, further research could be done to explore the potential applications of 4-DFPBA in drug development and materials science. Finally, further research could be done to explore the potential toxicity of 4-DFPBA and develop methods to reduce its toxicity.
Synthesis Methods
4-DFPBA can be synthesized through several methods, including a reaction between 2-amino-5-fluorobenzoic acid and 2,5-difluorobenzaldehyde in the presence of a catalytic amount of piperidine. This reaction produces a 4-amino-2,5-difluorophenyl-3-fluorobenzoic acid intermediate, which can be further reacted with hydrochloric acid to produce the desired 4-DFPBA product. Other methods of synthesis include the reaction of 4-fluorobenzoic acid with 2,5-difluorobenzaldehyde in the presence of a catalytic amount of zinc chloride, as well as the reaction of 2-amino-3-fluorobenzoic acid with 2,5-difluorobenzaldehyde in the presence of a catalytic amount of zinc chloride.
properties
IUPAC Name |
4-(2,5-difluorophenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-8-2-4-11(15)10(6-8)9-3-1-7(13(17)18)5-12(9)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXERXNGMWWCOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681415 |
Source
|
Record name | 2,2',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorophenyl)-3-fluorobenzoic acid | |
CAS RN |
1261950-43-9 |
Source
|
Record name | 2,2',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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